Cas no 86-73-7 (Fluorene)

Fluorene structure
Fluorene structure
상품 이름:Fluorene
CAS 번호:86-73-7
MF:C13H10
메가와트:166.218503475189
MDL:MFCD00001111
CID:34389
PubChem ID:6853

Fluorene 화학적 및 물리적 성질

이름 및 식별자

    • Fluorene
    • Diphenylenemethane
    • 2,2'-Methylenebiphenyl
    • 2,3-Benzindene
    • o-Biphenylenemethane
    • alpha-Diphenylenemethane-9H-fluorene
    • 9H-fluorene
    • 2,2’-Methylemebiphemyl
    • alpha-diphenylenemethane
    • diphenylene-methan
    • Methane, diphenylene-
    • o-Biphenylmethane
    • Fluorene Zone Refined (number of passes:70)
    • Fluorene solution
    • 2,2′-Methylene biphenyl
    • 2,3-Benzindene
    • N-Boc-L-Ser-NHOBn
    • Fluoren
    • Fluorenyl radical
    • flourene
    • NIHNNTQXNPWCJQ-UHFFFAOYSA-N
    • 3Q2UY0968A
    • Fluorene, 98+%
    • DSSTox_CID_4105
    • DSSTox_RID_77291
    • DSSTox_GSID_24105
    • polyfluorene
    • 9H - Fluorene
    • C13H10
    • Fluorene, 98%
    • bmse000
    • Tox21_202140
    • NCGC00164052-01
    • NCGC00259689-01
    • AMY38998
    • EPA Method 525.1 PAH Mixture 384 100 microg/mL in Acetone
    • NCGC00164052-02
    • CHEMBL16236
    • DTXCID604105
    • FLUORENE (13C6)
    • FT-0626447
    • Fluorene 100 microg/mL in Acetonitrile
    • fluoren-9-yl
    • F0017
    • EPA Method 525.1 PAH Mixture 385 500 microg/mL in Toluene
    • AKOS000119854
    • 9FL
    • BBL027323
    • FLUORENE (IARC)
    • AC-5810
    • NSC-6787
    • HSDB 2165
    • Fluorene, analytical standard
    • 86-73-7
    • F0061
    • STR04556
    • Fluorene, Reagent
    • Tox21_300572
    • NCGC00254303-01
    • InChI=1/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-8H,9H
    • DTXSID8024105
    • EINECS 201-695-5
    • LS-69188
    • bmse000524
    • Fluorene 10 microg/mL in Acetonitrile
    • Q417934
    • CHEBI:28266
    • Q-201117
    • FT-0668575
    • PAH Mix 525 100 microg/mL in Acetone
    • CS-0070796
    • NCGC00164052-03
    • NSC 6787
    • EC 201-695-5
    • UNII-3Q2UY0968A
    • MFCD00001111
    • Fluorene, Zone Refined (number of passes:70)
    • ghl.PD_Mitscher_leg0.1322
    • 9h-fluoren-9-yl
    • Fluorene, 9H-
    • FLUORENE [IARC]
    • Fluorene 10 microg/mL in Cyclohexane
    • Fluorene, >=99.0% (HPLC)
    • NSC6787
    • HY-W026772
    • CCRIS 947
    • EN300-18388
    • AI3-09074
    • fluoren-
    • FLUORENE [HSDB]
    • 95270-88-5
    • Fluorene, certified reference material, TraceCERT(R)
    • C07715
    • CAS-86-73-7
    • F1313-0006
    • STK802351
    • 9H-FLUORENE [MI]
    • Z57127470
    • Fluorene (8CI)
    • 2,2′-Methylenebiphenyl
    • NS00010698
    • DA-60624
    • 9H FLUORENE
    • MDL: MFCD00001111
    • 인치: 1S/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-8H,9H2
    • InChIKey: NIHNNTQXNPWCJQ-UHFFFAOYSA-N
    • 미소: C1C=C2C3C(CC2=CC=1)=CC=CC=3
    • BRN: 1363491

계산된 속성

  • 정밀분자량: 166.07800
  • 동위원소 질량: 166.078
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 0
  • 중원자 수량: 13
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 165
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 4.2

실험적 성질

  • 색과 성상: 흰색 작은 조각 모양의 결정체는 불순할 때 형광을 낸다
  • 밀도: 1.203
  • 융해점: 111-114 °C (lit.)
  • 비등점: 298 °C(lit.)
  • 플래시 포인트: 화씨 온도: 303.8°f
    섭씨: 151°c
  • 굴절률: 1.6470
  • 용해도: 0.002g/l insoluble
  • 수용성: 불용했어
  • 안정성: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 0.00000
  • LogP: 3.25780
  • 머크: 4155
  • 용해성: 물에 용해되지 않고 에탄올, 에틸에테르, 벤젠, 이황화탄소 등 유기용제에 용해된다
  • 증기압: 0.0±0.3 mmHg at 25°C

Fluorene 보안 정보

  • 기호: GHS09
  • 제시어:경고
  • 신호어:Warning
  • 피해 선언: H413
  • 경고성 성명: P273,P501
  • 위험물 운송번호:UN 3077 9/PG 3
  • WGK 독일:3
  • 위험 범주 코드: 50/53
  • 보안 지침: S60-S61-S24/25-S45-S36/37-S16-S7-S62-S33-S24-S22
  • RTECS 번호:LL5670000
  • 위험물 표지: N
  • 위험 등급:9
  • TSCA:Yes
  • 패키지 그룹:III
  • 보안 용어:9
  • 저장 조건:room temp
  • 포장 등급:III
  • 위험 용어:R50/53

Fluorene 세관 데이터

  • 세관 번호:2902909090
  • 세관 데이터:

    ?? ?? ??:

    2902909090

    개요:

    2902909090. 기타 방향족탄화수소.부가가치세: 17.0%.?? ???:9.0%. ?? ??: 없습니다.??? ??:2.0%. ????:30.0%

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    요약:

    2902909090 기타 방향족탄화수소.감리 조건: 없음.부가가치세: 17.0%. 환급률: 9.0%.??? ??:2.0%.General tariff:30.0%

Fluorene 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
BAI LING WEI Technology Co., Ltd.
334723-100G
Fluorene, 98%
86-73-7 98%
100G
¥ 174 2022-04-26
City Chemical
F114-25GM
Fluorene F114
86-73-7 98%
25gm
$24.91 2023-09-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R010358-25g
Fluorene
86-73-7 99%
25g
¥77 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R010358-500g
Fluorene
86-73-7 99%
500g
¥613 2024-05-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F0017-25g
Fluorene
86-73-7 95.0%(GC)
25g
¥185.0 2022-05-30
abcr
AB144010-25 g
Fluorene, 98%; .
86-73-7 98%
25g
€52.80 2023-06-24
Chemenu
CM342045-1000g
Fluorene
86-73-7 95%+
1000g
$*** 2023-03-30
Enamine
EN300-18388-50.0g
9H-fluorene
86-73-7 95.0%
50.0g
$51.0 2025-03-21
Oakwood
094650-100g
Fluorene
86-73-7 99%
100g
$25.00 2024-07-19
Oakwood
094650-1Kg
Fluorene
86-73-7 99%
1kg
$137.00 2023-09-15

Fluorene 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Sodium borohydride Catalysts: 2527707-44-2 Solvents: Dimethylacetamide ;  3 h, 80 °C
참조
The Electronic Properties of Ni(PNN) Pincer Complexes Modulate Activity in Catalytic Hydrodehalogenation Reactions
Wang, Denan; et al, European Journal of Inorganic Chemistry, 2020, 2020(47), 4425-4434

합성회로 2

반응 조건
1.1 Reagents: Sodium cyanoborohydride Catalysts: Phosphonium, [4′-[3-(dibutylchlorostannyl)propyl][1,1′-biphenyl]-4-yl]triphenyl-… Solvents: Acetonitrile ,  tert-Butanol ;  15 min, reflux
1.2 Catalysts: Azobisisobutyronitrile ;  reflux; 8 h, reflux
참조
Removal, Recovery, and Recycling of Triarylphosphonium-Supported Tin Reagents for Various Organic Transformations
Poupon, Jean-Christophe; et al, Organic Letters, 2007, 9(18), 3591-3594

합성회로 3

반응 조건
1.1 Reagents: Alumina ,  Vanadate(5-), (heptadeca-μ-oxodecaoxodecamolybdate)hepta-μ-oxodioxo[μ12-[phospha… Solvents: Water
참조
Polyoxometalates as reduction catalysts: deoxygenation and hydrogenation of carbonyl compounds
Kogan, Vladimir; et al, Angewandte Chemie, 1999, 38(22), 3331-3334

합성회로 4

반응 조건
1.1 Reagents: Triethylamine ,  Tetraethylammonium perchlorate ,  Oxygen Solvents: Ethanol ,  Dimethyl sulfoxide ;  4 h, rt
참조
A facile and versatile electro-reductive system for hydrodefunctionalization under ambient conditions
Huang, Binbin; et al, Green Chemistry, 2021, 23(5), 2095-2103

합성회로 5

반응 조건
1.1 Reagents: Potassium tert-butoxide Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Isopropanol ;  20 - 24 h, 100 °C
참조
Transfer Hydro-dehalogenation of Organic Halides Catalyzed by Ruthenium(II) Complex
You, Tingjie; et al, Journal of Organic Chemistry, 2017, 82(3), 1340-1346

합성회로 6

반응 조건
1.1 Reagents: 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene Solvents: Toluene ;  8 h, 100 °C
참조
Direct Access to Fluorene by Successive C-O/C-H Bond Activations of 2-Phenylbenzyl Ester
Hirano, Masafumi; et al, Organometallics, 2014, 33(8), 1921-1924

합성회로 7

반응 조건
1.1 Reagents: Nickel chloride hexahydrate ,  Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  15 min, rt
참조
Nickel boride-mediated cleavage of 1,3-dithiolanes. A convenient approach to reductive desulfurization
Khurana, Jitender M.; et al, Synthetic Communications, 2010, 40(19), 2908-2913

합성회로 8

반응 조건
1.1 Reagents: Pivalic acid ,  Potassium carbonate Catalysts: Tricyclohexylphosphine ,  Palladium diacetate Solvents: Dimethylacetamide ;  5 h, 140 - 150 °C; 150 °C → rt
1.2 Reagents: Water ;  rt
참조
Synthesis of Fluorene and Indenofluorene Compounds: Tandem Palladium-Catalyzed Suzuki Cross-Coupling and Cyclization
Liu, Tao-Ping; et al, Angewandte Chemie, 2010, 49(16), 2909-2912

합성회로 9

반응 조건
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  BINAP Solvents: 1,2-Dimethoxyethane ;  12 h, 100 °C
참조
Highly efficient and versatile synthesis of polyarylfluorenes via Pd-catalyzed C-H bond activation
Hwang, Seung Jun; et al, Organic Letters, 2009, 11(20), 4588-4591

합성회로 10

반응 조건
1.1 Reagents: Propanoic acid, 2,2-dimethyl-, cesium salt (1:1) Catalysts: Tricyclohexylphosphine ,  Palladium diacetate Solvents: Tetrahydrofuran ;  5 min, rt; 12 h, rt → 120 °C
1.2 Reagents: Ammonium chloride Solvents: Water
참조
Efficient palladium-catalyzed C(sp2)-H activation towards the synthesis of fluorenes
Song, Juan; et al, New Journal of Chemistry, 2016, 40(11), 9030-9033

합성회로 11

반응 조건
1.1 Reagents: 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Toluene ;  9 h, 100 °C
참조
Direct Access to Fluorene by Successive C-O/C-H Bond Activations of 2-Phenylbenzyl Ester
Hirano, Masafumi; et al, Organometallics, 2014, 33(8), 1921-1924

합성회로 12

반응 조건
1.1 Reagents: Nickelocene ,  Lithium aluminum hydride Solvents: Tetrahydrofuran
참조
Transition-metal-promoted reactions. 19. Nickelocene-lithium aluminum hydride: a versatile desulfurization reagent
Chan, Man Chor; et al, Journal of Organic Chemistry, 1988, 53(19), 4466-71

합성회로 13

반응 조건
1.1 Reagents: Methanol ,  Sodium borohydride Catalysts: 1H-Imidazolium, 3-[6-(dibutylchlorostannyl)hexyl]-1-methyl-, iodide (1:1) Solvents: Acetonitrile ;  24 h, reflux
참조
Organotin reagents supported on ionic liquid: highly efficient catalytic free radical reduction of alkyl halides
Pham, Phuoc Dien; et al, Tetrahedron Letters, 2009, 50(27), 3780-3782

합성회로 14

반응 조건
1.1 Solvents: Benzene ;  600 °C
참조
Thermal rearrangement of phenyl-substituted ketene ethylene acetals
Oda, Mitsunori; Morimoto, Kazuo; Thanh, Nguyen Chung; Ohta, Reina; Kuroda, Shigeyasu, Heterocycles, 2003, 60(7), 1673-1680

합성회로 15

반응 조건
1.1 Reagents: Ammonium hydroxide Catalysts: Silica ,  Copper nitrate trihydrate Solvents: Water ;  20 min, pH 9, cooled
1.2 Solvents: Toluene ;  2 h, 1 atm, 90 °C
참조
Heterogeneous Cu-catalysts for the reductive deoxygenation of aromatic ketones without additives
Zaccheria, Federica; et al, Tetrahedron Letters, 2005, 46(45), 7743-7745

합성회로 16

반응 조건
1.1 Reagents: Zinc ,  Ammonium chloride Catalysts: Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… Solvents: Water ;  16 h, rt
참조
Dehalogenation of functionalized alkyl halides in water at room temperature
Isley, Nicholas A.; et al, Green Chemistry, 2015, 17(2), 893-897

합성회로 17

반응 조건
1.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  rt; 15 min, rt
1.2 Reagents: Methanol ;  rt
참조
Facile reductive dehalogenation of organic halides with nickel boride at ambient temperature
Khurana, Jitender M.; et al, Canadian Journal of Chemistry, 2008, 86(11), 1052-1054

합성회로 18

반응 조건
1.1 Reagents: Camphorsulfonic acid ,  Iodobenzene diacetate Catalysts: (SP-4-2)-Tribromo(tetrahydrothiophene)gold Solvents: Methanol ,  Chloroform ;  1 h, 27 °C
참조
Au-Catalyzed Biaryl Coupling To Generate 5- to 9-Membered Rings: Turnover-Limiting Reductive Elimination versus π-Complexation
Corrie, Tom J. A.; et al, Journal of the American Chemical Society, 2017, 139(1), 245-254

합성회로 19

반응 조건
1.1 Reagents: Triethylamine ,  Carbon monoxide ,  Water ,  Selenium Solvents: Tetrahydrofuran ;  3 h, 3 MPa, 100 °C
1.2 Reagents: Oxygen ;  2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
참조
Highly efficient route to diselenides from the reactions of imines and selenium in the presence of carbon monoxide and water
Zhao, Xiaodan; et al, Advanced Synthesis & Catalysis, 2005, 347(6), 877-882

합성회로 20

반응 조건
1.1 Reagents: Pivalic acid ,  Cesium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  18 h, 25 °C
참조
Palladium-Catalyzed Synthesis of Fluorenes by Intramolecular C(sp2)-H Activation at Room Temperature
Tanji, Yutaka; et al, Synlett, 2020, 31(8), 805-808

합성회로 21

반응 조건
1.1 Catalysts: Ceria ,  Naphthalene, radical ion(1-), sodium (1:1) ,  Nickel Solvents: Mesitylene ;  24 h, 150 °C
참조
Heterogeneously Catalyzed Selective Decarbonylation of Aldehydes by CeO2-Supported Highly Dispersed Non-Electron-Rich Ni(0) Nanospecies
Matsuyama, Takehiro; et al, ACS Catalysis, 2021, 11(22), 13745-13751

합성회로 22

반응 조건
1.1 Reagents: Sodium iodide Solvents: Dichloromethane ;  5 min, rt
1.2 Reagents: Chlorotrimethylsilane ;  24 h, rt
1.3 Reagents: Water ;  5 min, rt
참조
Chlorotrimethylsilane and Sodium Iodide: A Remarkable Metal-Free Association for the Desulfurization of Benzylic Dithioketals under Mild Conditions
Zhao, Guangkuan; et al, Advanced Synthesis & Catalysis, 2018, 360(13), 2522-2536

합성회로 23

반응 조건
1.1 Reagents: Sodium iodide Solvents: Dichloromethane ;  5 min, rt
1.2 Reagents: Chlorotrimethylsilane ;  24 h, rt
1.3 Reagents: Water ;  5 min, rt
참조
Chlorotrimethylsilane and Sodium Iodide: A Remarkable Metal-Free Association for the Desulfurization of Benzylic Dithioketals under Mild Conditions
Zhao, Guangkuan; et al, Advanced Synthesis & Catalysis, 2018, 360(13), 2522-2536

합성회로 24

반응 조건
1.1 Catalysts: Platinum (supported on carbon)
참조
Process for producing fluorene compounds by dehydrocyclization
, World Intellectual Property Organization, , ,

합성회로 25

반응 조건
1.1 Reagents: Hydrogen Catalysts: Ethylenediamine ,  Palladium Solvents: Methanol
참조
Chemoselective control of hydrogenation among aromatic carbonyl and benzyl alcohol derivatives using Pd/C(en) catalyst
Hattori, K.; et al, Tetrahedron, 2001, 57(23), 4817-4824

합성회로 26

반응 조건
1.1 Reagents: Phosphinic acid ,  Iodine Solvents: Acetic acid
참조
Hypophosphorous acid-iodine: a novel reducing system. Part 1. Reduction of diaryl ketones to diaryl methylene derivatives
Hicks, Latorya D.; et al, Tetrahedron Letters, 2000, 41(41), 7817-7820

합성회로 27

반응 조건
1.1 Reagents: Chlorotrimethylsilane Solvents: Dimethylformamide ,  Tetrahydrofuran
참조
The decomposition of arenediazonium tetrafluoroborates with halo- and azidotrimethylsilanes in nonaqueous solvents
Keumi, Takashi; et al, Bulletin of the Chemical Society of Japan, 1989, 62(1), 89-95

합성회로 28

반응 조건
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,1′-Bis(dicyclohexylphosphino)ferrocene Solvents: Toluene ;  16 h, 100 °C
참조
Skeletal editing of dibenzolactones to fluorenes via Ni- or Pd-catalyzed decarboxylation
Chen, Liang-Yu; et al, Journal of Organic Chemistry, 2023, 88(14), 10252-10256

Fluorene Raw materials

Fluorene Preparation Products

Fluorene 관련 문헌

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:86-73-7)Fluorene
1635709
순결:98%
재다:Company Customization
가격 ($):문의
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:86-73-7)Fluorene
1635709
순결:98%
재다:Company Customization
가격 ($):문의